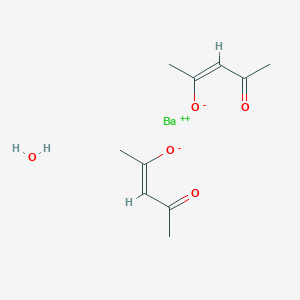

barium(2+);(E)-4-oxopent-2-en-2-olate

Description

The exact mass of the compound Bis(pentane-2,4-dionato-O,O')barium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12084-29-6 |

|---|---|

Molecular Formula |

C5H7BaO2+ |

Molecular Weight |

236.43 g/mol |

IUPAC Name |

barium(2+);(E)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C5H8O2.Ba/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+2/p-1/b4-3+; |

InChI Key |

JJJCDJQFCPJYSV-BJILWQEISA-M |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].[Ba+2] |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2] |

Other CAS No. |

12084-29-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis and Synthetic Strategies for Bis Pentane 2,4 Dionato O,o Barium Complexes

Design Principles for Volatile Barium Precursors

Ligand Functionalization for Enhanced Volatility

A primary strategy to improve the volatility of barium β-diketonate complexes is the functionalization of the pentane-2,4-dionato ligand itself. The introduction of fluorine atoms into the β-diketonate framework is a particularly effective method. mdpi.comnih.gov

Research has shown that incorporating fluorinated substituents, such as trifluoromethyl (CF₃) groups, decreases intermolecular interactions between the complexes. mdpi.comnih.gov This reduction in intermolecular forces leads to a lower sublimation temperature, thereby increasing the compound's volatility. mdpi.com For example, complexes like barium bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionate), Ba(hfac)₂, are significantly more volatile than their non-fluorinated counterparts. researchgate.netdtic.mil This enhanced volatility is crucial for MOCVD, where the precursor must be transported in the vapor phase to the substrate. nih.govmdpi.com The use of fluorinated ligands not only improves volatility but also contributes to the thermal stability of the resulting complexes, making them highly desirable for chemical deposition processes. mdpi.commdpi.com

Key Research Findings on Ligand Functionalization:

| Modified Ligand | Effect on Barium Complex | Rationale | Citation |

| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (hfacH) | Increased volatility, lower sublimation temperature. | Introduction of CF₃ groups weakens intermolecular forces. | mdpi.comdtic.mil |

| 1,1,1-Trifluoro-2,4-pentanedione (tfacH) | Enhanced volatility compared to non-fluorinated analogues. | Fluorine substitution reduces molecular interactions. | dtic.mil |

Adduct Formation with Auxiliary Ligands to Improve Volatility and Stability

Another powerful strategy to modify the properties of Bis(pentane-2,4-dionato-O,O')barium is the formation of adducts with neutral auxiliary ligands. Due to its large ionic radius and coordinative unsaturation, the barium ion in Ba(acac)₂ tends to form oligomeric or polymeric structures, which are not volatile. researchgate.netnih.gov By introducing auxiliary ligands, these oligomers can be broken down into stable, monomeric, and more volatile species. researchgate.net

Polyethers, such as glymes (e.g., tetraglyme), and polyamines are commonly used auxiliary ligands. acs.orgosti.gov These ligands coordinate to the barium center, saturating its coordination sphere and preventing oligomerization. acs.orgnih.gov This "deoligomerization" is directly linked to a decrease in the sublimation temperature and an improvement in storage stability. researchgate.net

A striking example is the tetraglyme (B29129) adduct of Ba(hfac)₂. The parent Ba(hfac)₂ is not volatile below 205°C, but its tetraglyme adduct, Ba(hfac)₂·(tetraglyme), readily sublimes at 120°C (at 10⁻² Torr). dtic.mil Similarly, the adduct Ba(tfacac)₂·(tetraglyme) sublimes at 150°C. dtic.mil The coordination of these Lewis bases creates monomeric complexes that are stable and possess the necessary volatility for MOCVD applications. acs.orgnih.gov Polyamines have also been successfully used to create mononuclear barium diketonate adducts, such as [Ba(thd)₂(pmdt)], which offer a larger temperature window for effective vapor transport during MOCVD compared to some polyether adducts. osti.govacs.org

Impact of Auxiliary Ligands on Sublimation Temperature:

| Barium Complex | Auxiliary Ligand | Sublimation Temperature (°C) | Pressure (Torr) | Citation |

| Ba(CF₃COCHCOCF₃)₂ [Ba(hfac)₂] | None | > 205 | 10⁻⁵ | dtic.mil |

| Ba(CF₃COCHCOCF₃)₂ [Ba(hfac)₂] | Tetraglyme | 120 | 10⁻² | dtic.mil |

| Ba(CH₃COCHCOCF₃)₂ [Ba(tfacac)₂] | Tetraglyme | 150 | 10⁻² | dtic.mil |

| [Ba(ddemap)(tmhd)]₂ | Aminoalkoxide/β-diketonate | 160 | 0.5 | nih.govacs.org |

Tailoring Solubility in Organic Solvents for Specific Deposition Techniques

The solubility of barium precursors is a critical factor for solution-based deposition techniques like Chemical Solution Deposition (CSD) and for liquid-source MOCVD. acs.orgnih.gov The parent Bis(pentane-2,4-dionato-O,O')barium and its fluorinated derivatives often exhibit poor solubility in non-coordinating organic solvents. dtic.mil

Adduct formation plays a dual role by not only enhancing volatility but also improving solubility. For instance, while Ba(tfacac)₂ and Ba(hfac)₂ are insoluble in non-coordinating solvents, their tetraglyme adducts dissolve readily in benzene. dtic.mil This increased solubility is essential for preparing stable precursor solutions for deposition processes.

For CSD, the choice of solvent system is paramount to prevent unwanted side reactions and ensure film quality. nih.govmdpi.com Routes have been developed using ethylene (B1197577) glycol (EG) as a solvent for barium acetate (B1210297) (a related precursor), which avoids the esterification reactions that can occur in traditional carboxylic acid/alcohol solvent systems. nih.govmdpi.com The resulting EG-based coating solutions demonstrate good stability over several months. nih.gov The choice of co-solvent, such as ethanol versus 2-methoxyethanol, can also significantly impact the thermal decomposition of the precursor gel and the properties of the final film. nih.govmdpi.com The development of novel heteroleptic barium complexes, which incorporate different types of ligands, is also aimed at creating precursors that are soluble and stable in common organic solvents like hexane (B92381) for recrystallization and purification. acs.org

Solubility Characteristics of Barium Precursors:

| Barium Complex/Precursor System | Solvent | Solubility/Application Note | Citation |

| Ba(tfacac)₂ and Ba(hfac)₂ | Non-coordinating solvents (e.g., Benzene) | Insoluble | dtic.mil |

| Ba(tfacac)₂·(tetraglyme) and Ba(hfac)₂·(tetraglyme) | Benzene | Readily soluble | dtic.mil |

| [Ba(ddemap)(tmhd)]₂ and [Ba(ddemmp)(tmhd)]₂ | Hexane | Soluble, allowing for purification by recrystallization. | acs.org |

| Barium Acetate / Titanium Alkoxide | Ethylene Glycol / Ethanol | Forms stable coating solutions for Chemical Solution Deposition (CSD). | nih.govmdpi.com |

Solid-State Structural Elucidation

While a definitive single-crystal X-ray diffraction study of the simple, unsolvated bis(pentane-2,4-dionato-O,O')barium is not extensively documented in readily available literature, significant insights have been gained from the analysis of its adducts and related barium β-diketonate complexes. For instance, studies on adducts with ligands such as hexafluoroacetylacetonate and ethers have consistently revealed the polymeric nature of these barium compounds. wikipedia.org These studies show that the barium centers are often bridged by the β-diketonate ligands or other coordinating species, leading to extended chains.

The hydrated form of barium acetylacetonate has been characterized, and it is understood that the water molecules are integral to the crystal lattice. wikipedia.orgnih.gov The analysis of related compounds, such as the diethyl ether solvate of hexafluoroacetylacetonatobarium, [{Ba₂(hfa)₄·Et₂O}∞], has confirmed a chain structure, which explains its low volatility.

Due to its large size, the barium ion typically exhibits high coordination numbers, often greater than six. In its β-diketonate complexes, barium can accommodate multiple ligand atoms in its coordination sphere. While the specific coordination geometry for the unsolvated bis(pentane-2,4-dionato-O,O')barium is not definitively established, data from its adducts suggest that geometries such as a distorted monocapped square antiprism or other complex polyhedra are likely. researchgate.net The pentane-2,4-dionato ligands act as bidentate chelators, coordinating to the barium ion through both oxygen atoms. americanelements.com

The stereochemistry of the complex is influenced by the arrangement of the chelating ligands around the central barium ion. The formation of polymeric or oligomeric structures introduces further complexity to the stereochemical environment of each barium center.

A primary intramolecular interaction in bis(pentane-2,4-dionato-O,O')barium is the formation of a six-membered chelate ring upon the coordination of the pentane-2,4-dionato ligand to the barium ion. americanelements.com This delocalized six-membered ring is a characteristic feature of metal acetylacetonate complexes.

A defining characteristic of bis(pentane-2,4-dionato-O,O')barium in the solid state is its propensity to form polymeric or oligomeric structures. wikipedia.orgechemi.com This aggregation is a direct consequence of the large barium ion's tendency to achieve a high coordination number, which is often not satisfied by just two bidentate acetylacetonate ligands. To achieve a more stable, higher coordination environment, the barium centers are bridged by oxygen atoms from the acetylacetonate ligands of adjacent molecules. This results in the formation of extended one-, two-, or three-dimensional polymeric networks. The presence of water molecules in the hydrated form can further facilitate the formation of these extended structures through bridging.

Solution-State Structural Behavior

The structural characteristics of bis(pentane-2,4-dionato-O,O')barium in solution can differ significantly from its solid-state architecture. The polymeric or oligomeric structures present in the solid phase may or may not persist upon dissolution, depending on the nature of the solvent and the concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of acetylacetonate complexes in solution. azom.commagritek.commarquette.edu For bis(pentane-2,4-dionato-O,O')barium, which is a diamagnetic complex due to the d⁰ electron configuration of Ba²⁺, ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment. The spectra would be expected to show sharp resonances characteristic of the pentane-2,4-dionato ligand. azom.commagritek.com

The chemical shifts and coupling constants of the ligand's protons and carbons can indicate the symmetry of the complex in solution and provide insights into the lability of the ligands. For instance, the presence of a single set of resonances for the acetylacetonate ligand would suggest that all ligands are chemically equivalent on the NMR timescale. Any dynamic processes, such as ligand exchange with the solvent or with other species in solution, would influence the appearance of the NMR spectra.

The table below summarizes the key structural features of Bis(pentane-2,4-dionato-O,O')barium.

| Structural Aspect | Description | Supporting Evidence |

| Solid-State Structure | Typically exists as a hydrated, polymeric, or oligomeric solid. | Inferred from studies on related barium β-diketonates and adducts. wikipedia.org |

| Coordination Number | High, typically greater than 6. | Characteristic of the large Ba²⁺ ion. wikipedia.org |

| Coordination Geometry | Complex polyhedra, such as distorted monocapped square antiprism. | Inferred from adduct structures. researchgate.net |

| Ligand Coordination | Pentane-2,4-dionate acts as a bidentate chelating ligand. | Forms a six-membered ring with the barium ion. americanelements.com |

| Intermolecular Forces | Hydrogen bonding in hydrated forms is significant. | Coordinated water molecules interact with ligand oxygen atoms. |

| Solution-State Behavior | Polymeric structure may dissociate depending on the solvent. | General behavior of metal complexes in solution. |

| Spectroscopic Probe | NMR spectroscopy is a key technique for solution-state analysis. | Used to study ligand symmetry and dynamics in diamagnetic complexes. azom.commagritek.commarquette.edu |

Dynamics of Ligand Exchange and Coordination

The coordination environment around the barium ion in bis(pentane-2,4-dionato-O,O')barium is not static. Barium, as a large alkaline earth metal, typically exhibits a high coordination number. wikipedia.org This characteristic predisposes the complex to engage in dynamic processes, including ligand exchange and the formation of adducts. While specific kinetic studies on the ligand exchange of bis(pentane-2,4-dionato-O,O')barium are not extensively reported, the principles of coordination chemistry allow for an understanding of its likely behavior.

The pentane-2,4-dionato ligands are bidentate, coordinating to the barium ion through both oxygen atoms to form a stable chelate ring. However, these metal-ligand bonds can be labile, allowing for exchange with other coordinating species present in solution. This is particularly relevant as the compound is often encountered as a hydrate, indicating the coordination of water molecules to the barium center. wikipedia.org

The dynamics of ligand exchange in such systems can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, 2D NMR experiments such as EXSY (Exchange Spectroscopy) can be employed to probe the kinetics of ligand binding and dissociation. biorxiv.orgnih.gov These methods allow for the determination of rate constants for the exchange processes, providing quantitative insights into the lability of the barium-ligand bonds. The exchange process can be represented conceptually as:

Ba(acac)₂ + L ⇌ [Ba(acac)₂L]

Where acac is the pentane-2,4-dionato ligand and L is an incoming ligand, such as a solvent molecule or another coordinating agent. The equilibrium and rate of this exchange are influenced by factors such as the nature of the solvent, temperature, and the presence of other coordinating species.

In the solid state, the coordination dynamics are manifested in the formation of various structural motifs. For example, in heteroleptic barium complexes containing both a β-diketonate and another type of ligand, dimeric structures with bridging oxygen atoms have been observed. acs.orgnih.gov This demonstrates the flexibility of the barium coordination sphere and its tendency to achieve a higher coordination number through intermolecular interactions.

Theoretical and Computational Insights into Molecular Structure

Computational chemistry provides powerful tools for elucidating the molecular structure and bonding in complexes like bis(pentane-2,4-dionato-O,O')barium, offering insights that can be challenging to obtain through experimental methods alone.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and bonding in metal complexes. For bis(pentane-2,4-dionato-O,O')barium, DFT calculations can provide a detailed picture of the metal-ligand bonding. These calculations can determine the distribution of electron density and the nature of the orbitals involved in the Ba-O bonds.

While specific DFT studies on the metal-ligand bonding of bis(pentane-2,4-dionato-O,O')barium are not widely published, research on related transition-metal acetylacetonate complexes has demonstrated the utility of this approach. nih.gov For instance, DFT has been used to calculate the ionization energies of similar complexes, which are related to the electronic structure of the metal-ligand bond. nih.gov

A typical DFT study would involve optimizing the geometry of the bis(pentane-2,4-dionato-O,O')barium molecule to find its most stable structure. Following this, an analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be performed to characterize the nature of the Ba-O bonds. The calculated properties can then be correlated with experimental data, such as vibrational frequencies from infrared spectroscopy, to validate the theoretical model.

Computational methods can be used to quantify steric effects. By calculating the "buried volume" of a ligand, which represents the percentage of the coordination sphere around the metal that is occupied by that ligand, a quantitative measure of steric hindrance can be obtained. This information is valuable for predicting the stability of different coordination geometries and the feasibility of ligand substitution reactions. For bis(pentane-2,4-dionato-O,O')barium, such calculations could help to explain its tendency to form hydrates and other adducts, as the steric shielding provided by the two pentane-2,4-dionato ligands may not be sufficient to fully saturate the coordination sphere of the large barium ion.

Computational modeling is a powerful tool for predicting the possible three-dimensional arrangements (conformations) of a molecule and their relative energies. For bis(pentane-2,4-dionato-O,O')barium, this involves exploring the potential energy surface of the molecule to identify stable isomers and the energy barriers between them.

The flexibility of the chelate rings and the potential for different arrangements of the two ligands around the central barium atom can lead to multiple possible conformations. Theoretical calculations, such as those based on DFT, can be used to determine the optimized geometry of these different conformations and their corresponding energies. The conformation with the lowest energy represents the most stable structure.

For example, calculations on acetylacetone-water complexes have been performed to determine their geometry and binding energies. researchgate.net A similar approach applied to bis(pentane-2,4-dionato-O,O')barium would provide valuable information about its intrinsic structural preferences. The results of such calculations can be used to interpret experimental data, such as X-ray crystal structures, and to understand the conformational changes that may occur in solution or during chemical reactions.

The following table summarizes the types of computational insights that can be gained for bis(pentane-2,4-dionato-O,O')barium:

| Computational Method | Predicted Properties | Relevance |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, bond energies, vibrational frequencies. | Provides a fundamental understanding of the metal-ligand bonding and validates experimental observations. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of bond paths and electron density at bond critical points. | Quantifies the ionic and covalent nature of the Ba-O bonds. |

| Buried Volume Calculations | Percentage of the coordination sphere occupied by ligands. | Quantifies steric hindrance and helps predict coordination number and reactivity. |

| Conformational Search Algorithms | Identification of stable isomers and their relative energies. | Predicts the most likely three-dimensional structure of the molecule. |

Overview of Organometallic Barium Ii Compounds and Their Research Importance

Organometallic compounds, which contain at least one metal-carbon bond, are crucial in both industrial and academic chemistry, often acting as catalysts. quora.comresearchgate.net Barium, a soft, silvery alkaline earth metal, is highly reactive and its compounds are almost always in the +2 oxidation state. wikipedia.org

The development of organometallic barium(II) compounds is driven by their potential as precursors for advanced materials. nih.gov Barium-containing materials like barium titanate (BaTiO₃), barium strontium titanate (BaSrTiO₃), and yttrium-doped barium zirconate (Y-doped BaZrO₃) exhibit high dielectric constants and are used in capacitors, solar cells, and other electronic devices. nih.govacs.org The synthesis of thin films of these materials often relies on MOCVD or atomic layer deposition (ALD), for which volatile and thermally stable barium precursors are essential. nih.govacs.org

A significant area of research is the synthesis of new barium precursors with improved properties. This includes the creation of heteroleptic complexes, where the barium center is bonded to different types of ligands, such as a combination of β-diketonates and aminoalkoxy ligands. nih.govacs.org This approach aims to create more stable and volatile compounds suitable for thin film deposition. nih.gov Recent research has also led to the synthesis of a soluble molecular Ba(0)/Ba(II) redox synthon, which could open new pathways for synthesizing barium complexes under milder conditions. nih.gov

Historical Context and Current Research Directions

The study of metal acetylacetonates (B15086760) has a long history, but the application of Bis(pentane-2,4-dionato-O,O')barium as a precursor for materials science is a more recent development. Early synthesis of such compounds might have involved reacting a barium salt like barium chloride with acetylacetone (B45752), though this is not always straightforward. chemicalforums.com A more effective method involves using a barium source like barium hydroxide (B78521) or barium carbonate, which can react with the slightly acidic acetylacetone. chemicalforums.com

Historically, the use of solid precursors like Ba(acac)₂ in CVD processes presented challenges due to low and irreproducible sublimation rates. harvard.edu This has driven research towards developing liquid or more volatile solid precursors.

Current research continues to focus on overcoming the limitations of existing barium precursors. Key directions include:

Developing Heteroleptic Complexes: As mentioned, combining β-diketonate ligands with other functional ligands to enhance volatility and thermal stability is a major area of investigation. nih.govacs.org

Liquid Precursors: Creating liquid mixtures of β-diketonate precursors offers a more convenient and reproducible method for vapor delivery in CVD processes compared to solids. harvard.edu

Fluorinated Ligands: The use of fluorinated β-diketonate ligands, such as in Ba(hfa)₂(tetraglyme), has been explored to increase volatility. wikipedia.org

Advanced Materials Synthesis: Research is ongoing to use these barium precursors to create novel functional materials. This includes not only electronic ceramics but also materials for optical applications and energy storage. patsnap.com For example, barium-containing polyacrylates synthesized from barium acetate (B1210297) precursors show promise for creating lenses with a higher refractive index. patsnap.com

The overarching goal of current research is to design and synthesize barium coordination compounds with tailored properties that meet the specific demands of advanced material fabrication techniques.

A Comprehensive Examination of Bis(pentane-2,4-dionato-O,O')barium: Synthesis and Strategic Development

Bis(pentane-2,4-dionato-O,O')barium, a coordination complex of significant interest in materials science, serves as a key precursor in the fabrication of barium-containing thin films and nanomaterials. This article delves into the chemical synthesis and strategic design of this and related barium β-diketonate complexes, focusing on both established and innovative methodologies.

Spectroscopic Analysis and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for investigating the structure and dynamics of molecules in solution. For Bis(pentane-2,4-dionato-O,O')barium, various NMR techniques offer insights into the ligand environment, the nature of the metal-ligand interaction, and the compound's behavior in solution.

Proton (¹H) NMR for Ligand and Complex Characterization

Proton NMR (¹H NMR) is instrumental in confirming the coordination of the pentane-2,4-dionato ligand to the barium center. As Bis(pentane-2,4-dionato-O,O')barium is a diamagnetic complex, its ¹H NMR spectrum is expected to exhibit sharp signals, facilitating straightforward interpretation. The spectrum of the free acetylacetone (B45752) ligand shows distinct resonances for the methyl (CH₃) and methine (CH) protons. Upon chelation to the barium ion, these signals are expected to shift, providing evidence of complex formation.

In diamagnetic metal acetylacetonate (B107027) complexes, such as those of Al³⁺ and Co³⁺, the ¹H NMR spectrum typically shows two main signals corresponding to the methine proton and the methyl protons of the acetylacetonate (acac) ligand. magritek.com For instance, the ¹H NMR spectrum of aluminum acetylacetonate, Al(acac)₃, displays a sharp resonance for the methine proton (CH) at approximately δ 5.47 ppm and another for the methyl protons (CH₃) at δ 1.99 ppm. magritek.com The integration of these peaks reveals a 1:6 ratio, consistent with one methine proton and two equivalent methyl groups in the chelated ligand. magritek.com

For Bis(pentane-2,4-dionato-O,O')barium, similar spectral features are anticipated. The chemical shifts of the methine and methyl protons would be indicative of the electronic environment around the ligand upon coordination to the barium ion.

Table 1: Representative ¹H NMR Chemical Shifts for Diamagnetic Metal Acetylacetonate Complexes

| Compound | Methine (CH) Chemical Shift (δ, ppm) | Methyl (CH₃) Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| Al(acac)₃ | 5.47 | 1.99 | CDCl₃ |

This table is based on data for analogous diamagnetic complexes and serves as a reference for the expected spectral features of Bis(pentane-2,4-dionato-O,O')barium.

Deuterium (²H) NMR for Structural Details

Deuterium (²H) NMR spectroscopy, while less common than ¹H NMR for this class of compounds, can provide valuable information about molecular dynamics and orientation. In cases where specific sites of the ligand are deuterated, ²H NMR can probe the local environment and motion at those positions. For solid samples, ²H NMR can yield information about the orientation and dynamics of the deuterated groups. While specific ²H NMR studies on Bis(pentane-2,4-dionato-O,O')barium are not widely reported, the technique has been employed to investigate the local hydrogen-bonding network in other metal acetylacetonate complexes, such as [Ni(acac)₂(D₂O)₂].

Solution-State Dynamics via NMR

Variable-temperature NMR studies can elucidate the dynamic processes occurring in solution, such as ligand exchange or conformational changes. For Bis(pentane-2,4-dionato-O,O')barium, which can exist in hydrated forms, NMR can be used to study the exchange of coordinated water molecules with the bulk solvent. Although detailed studies on the solution-state dynamics of this specific barium complex are limited, research on other metal acetylacetonates (B15086760) has demonstrated the utility of NMR in understanding these dynamic equilibria.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a cornerstone for characterizing metal complexes. It provides direct information about the bonding within the molecule, particularly the changes that occur in the ligand upon coordination to the metal center.

Infrared (IR) Spectroscopy: Analysis of Carbonyl Frequencies and Chelation Effects

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of the carbonyl (C=O) groups in the pentane-2,4-dionato ligand. In the free acetylacetone ligand, the keto-enol tautomerism results in characteristic vibrational bands. The enol form, which is stabilized by intramolecular hydrogen bonding, shows a strong absorption band in the region of 1640-1580 cm⁻¹ due to a combination of C=O and C=C stretching vibrations. The keto form exhibits a distinct C=O stretching frequency around 1725-1705 cm⁻¹. researchgate.net

Upon chelation of the pentane-2,4-dionato ligand to a metal ion like barium, the formation of the six-membered chelate ring leads to significant changes in the IR spectrum. The bands associated with the C=O and C=C bonds of the free ligand are replaced by new bands characteristic of the coordinated ligand. The most prominent of these is a strong absorption typically found in the 1600-1500 cm⁻¹ region, which is assigned to the antisymmetric stretching vibration of the O-C-C-C-O framework. Another significant band, attributed to the symmetric stretching of this framework, appears in the 1400-1350 cm⁻¹ region. The disappearance of the free ligand's carbonyl bands and the appearance of these new, shifted bands are definitive evidence of chelation. chesci.com

Table 2: Typical IR Absorption Frequencies for Metal Acetylacetonate Complexes

| Vibrational Mode | Free Acetylacetone (enol form) (cm⁻¹) | Coordinated Acetylacetonate (cm⁻¹) |

|---|---|---|

| ν(C=O) + ν(C=C) | ~1640-1580 | - |

| Antisymmetric O-C-C-C-O stretch | - | ~1600-1550 |

| Symmetric O-C-C-C-O stretch | - | ~1400-1350 |

This table provides a general range for the characteristic IR absorptions and highlights the shifts observed upon chelation.

Probing Bond Order Reduction upon Coordination

The shift of the carbonyl stretching frequency to lower wavenumbers upon coordination is a direct consequence of a reduction in the C=O bond order. When the acetylacetonate ligand coordinates to the barium ion through its two oxygen atoms, electron density is delocalized within the newly formed chelate ring. This delocalization effectively weakens the C=O double bond character, causing it to vibrate at a lower frequency compared to the free ligand. This phenomenon is a hallmark of chelation in metal β-diketonate complexes and provides strong evidence for the formation of the Bis(pentane-2,4-dionato-O,O')barium complex. The extent of this frequency shift can also offer qualitative insights into the strength of the metal-oxygen bond.

Electronic Spectroscopy

UV-Visible Spectroscopy: Investigation of Electronic Transitions and Solution Properties

The electronic absorption spectrum of Bis(pentane-2,4-dionato-O,O')barium is dominated by intense absorption bands in the ultraviolet region, which are characteristic of the pentane-2,4-dionate (acetylacetonate, acac) ligand. The spectrum arises from electronic transitions within the delocalized π-system of the chelate rings.

The primary electronic transitions observed for metal acetylacetonate complexes are ligand-centered. These include:

π→π* Transitions: These are high-intensity absorptions typically occurring in the deep UV region. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the acetylacetonate ligand.

n→π* Transitions: These transitions are generally of lower intensity and occur at longer wavelengths compared to π→π* transitions. They involve the promotion of an electron from a non-bonding orbital (n), primarily located on the oxygen atoms, to a π* antibonding orbital. In acetone, a related molecule, the n→π* transition is symmetry-forbidden and appears as a weak band around 270 nm. researchgate.net

For Bis(pentane-2,4-dionato-O,O')barium, the large, electropositive Ba²⁺ ion has a minimal effect on the ligand-centered transitions compared to transition metal ions, which can introduce additional ligand-to-metal charge transfer (LMCT) or d-d transition bands. The spectrum is therefore expected to be very similar to that of the free acetylacetonate anion in solution, with intense absorption bands observed below 300 nm. Studies on related benzaldehyde (B42025) and acetophenone (B1666503) compounds show strong absorption bands in this region of the UV spectrum. science-softcon.de

Table 1: Typical Electronic Transitions in Acetylacetonate Complexes

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π→π* | < 250 | High-intensity transition within the ligand's conjugated system. |

Mass Spectrometry

Elucidation of Molecular Fragments and Assessment of Thermal Volatility

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of Bis(pentane-2,4-dionato-O,O')barium. This technique is also instrumental in assessing its thermal volatility and decomposition characteristics, which are vital for its use as a precursor in chemical vapor deposition (CVD).

Research indicates that anhydrous barium acetylacetonate has limited volatility and often undergoes decomposition at the temperatures required for sublimation. rice.edu However, its volatility can be significantly enhanced by the addition of amine Lewis bases to the carrier gas in CVD systems, allowing it to sublime with only partial decomposition. rice.edu The mass spectrum of the parent compound has a calculated molecular weight of approximately 335.55 g/mol . nih.govfishersci.nostrem.com

Upon ionization in a mass spectrometer, the molecular ion [Ba(acac)₂]⁺ can undergo fragmentation through several pathways. Common fragmentation patterns for metal β-diketonates involve the sequential loss of ligands or parts of ligands. libretexts.orgmiamioh.edulibretexts.org For Ba(acac)₂, the following fragments are anticipated:

Loss of a ligand: Cleavage of a metal-oxygen bond can lead to the formation of the [Ba(acac)]⁺ fragment.

Ligand fragmentation: The acetylacetonate ligand itself can fragment, leading to the loss of groups such as methyl (•CH₃) or acetyl (•COCH₃) radicals. libretexts.org

Rearrangements: In some cases, rearrangement reactions like the McLafferty rearrangement can occur in substituted ligands, though this is less common for the simple acetylacetonate ligand itself. miamioh.edu

Thermogravimetric analysis (TGA) coupled with mass spectrometry of decomposition products is used to study the thermal stability. For related metal acetylacetonates, such as those of cobalt, thermal decomposition can lead to reduction of the metal center and complex breakdown of the ligands. rsc.org For Ba(acac)₂, heating leads to decomposition, which can be a limiting factor for its use in MOCVD unless its volatility is enhanced. rice.edu Studies on the thermal decomposition of vanadyl acetylacetonate show a multi-step process involving the breaking of ligand bonds and eventual conversion to metal oxide. researchgate.net

Table 2: Predicted Molecular Fragments for Bis(pentane-2,4-dionato-O,O')barium in Mass Spectrometry

| m/z (mass-to-charge ratio) | Ion Formula | Description |

|---|---|---|

| 336 (for ¹³⁸Ba) | [Ba(C₅H₇O₂)₂]⁺ | Molecular Ion (Parent Peak) |

| 237 (for ¹³⁸Ba) | [Ba(C₅H₇O₂)]⁺ | Loss of one acetylacetonate radical |

| 99 | [C₅H₇O₂]⁺ | Acetylacetonate ligand cation |

| 84 | [C₅H₄O₂]⁺ | Loss of a methyl group from the ligand cation |

Note: m/z values are based on the most abundant isotopes, primarily ¹³⁸Ba.

Other Advanced Spectroscopic Methods

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of the barium atom in Bis(pentane-2,4-dionato-O,O')barium. springernature.comnih.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, at and near the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. researchgate.netlibretexts.org For Ba(acac)₂, the Ba L₃-edge (~5.2 keV) or K-edge (~37.4 keV) can be used. researchgate.netwikipedia.org The energy of the absorption edge is sensitive to the effective charge on the barium atom, confirming its +2 oxidation state. The shape and features of the XANES spectrum are a fingerprint of the local coordination environment (e.g., the number and arrangement of coordinating oxygen atoms). uu.nlscience.govnih.gov While specific XANES studies on Ba(acac)₂ are not widely reported, analysis of manganese acetylacetonates demonstrates that XAS can reveal detailed electronic structure information, including crystal field strength and metal-ligand hybridization. acs.org For the Ba²⁺ ion with its closed-shell configuration, the XANES spectrum would be primarily influenced by the geometry of the first coordination shell rather than d-orbital splitting.

The EXAFS region, extending several hundred eV above the edge, contains information about the number, type, and distance of neighboring atoms, allowing for the precise determination of Ba-O bond lengths.

Electron Spin Resonance (ESR) Spectroscopy in Paramagnetic Barium Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. youtube.com The central Ba²⁺ ion in Bis(pentane-2,4-dionato-O,O')barium has a [Xe] closed-shell electron configuration, meaning it has no unpaired electrons. Therefore, the compound is diamagnetic and does not produce an ESR signal.

However, ESR is a highly effective technique for studying paramagnetic materials that contain barium. A prominent example is Sc-substituted barium hexaferrite (BaScₓFe₁₂₋ₓO₁₉). aip.orgresearchgate.netaip.org In these materials, the paramagnetic centers are the Fe³⁺ ions. ESR studies on these hexaferrites reveal valuable information about the magnetic interactions within the crystal lattice. aip.org

Key findings from ESR studies on BaScₓFe₁₂₋ₓO₁₉ include:

Identification of Magnetic Sublattices: At certain temperatures, the ESR spectra show a splitting of the resonance peak, which is interpreted as evidence for two independent magnetic sublattices. This occurs because the substitution of diamagnetic Sc³⁺ for magnetic Fe³⁺ disrupts the superexchange interactions, causing different sets of Fe³⁺ ions to experience different local magnetic environments. aip.orgresearchgate.netaip.org

Phase Transitions: The technique can monitor magnetic phase transitions. For example, as the temperature increases, the distinct peaks corresponding to the ferrimagnetic state can coalesce into a single, narrow peak characteristic of a paramagnetic state above the Curie temperature. aip.orgresearchgate.net

Determination of g-factor: In the paramagnetic state, the position of the resonance allows for the calculation of the Landé g-factor, which provides insight into the electronic environment of the unpaired electrons. aip.orgresearchgate.net

These studies show that while Ba(acac)₂ is not ESR-active, the ESR technique is invaluable for characterizing the complex magnetic properties of other barium-containing functional materials. tandfonline.com

Thermal Stability and Reactivity of Bis Pentane 2,4 Dionato O,o Barium Complexes

Thermal Behavior and Decomposition Mechanisms

The thermal characteristics of Bis(pentane-2,4-dionato-O,O')barium are fundamental to its application in techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), where controlled decomposition is required.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Volatility Assessment

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to evaluate the volatility and thermal stability of metal complexes. hitachi-hightech.com For Bis(pentane-2,4-dionato-O,O')barium, which often exists as a hydrate, TGA reveals mass loss corresponding to the dehydration process, followed by sublimation or decomposition at higher temperatures. wikipedia.org DTA provides complementary information by detecting the endothermic or exothermic nature of these transitions. For instance, an endothermic peak in a DTA curve would indicate a process like melting or vaporization, while an exothermic peak would suggest decomposition. hitachi-hightech.com

While Bis(pentane-2,4-dionato-O,O')barium itself has been studied, related complexes with fluorinated ligands, such as bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)barium, have been shown to exhibit enhanced volatility and thermal stability, making them suitable MOCVD precursors. tno.nl The presence of a polyether ligand in these complexes can further improve their sublimation characteristics without decomposition. tno.nl

Table 1: Thermal Analysis Data for Selected Barium β-diketonate Complexes

| Compound | Technique | Key Observations | Reference |

| Bis(pentane-2,4-dionato-O,O')barium hydrate | TGA/DTA | Initial mass loss due to dehydration, followed by decomposition at higher temperatures. | wikipedia.org |

| Ba(hfac)₂·tetraglyme (B29129) | TGA/DTA | Sublimes easily without significant decomposition. | tno.nl |

Note: Specific temperature ranges for decomposition and sublimation can vary depending on experimental conditions such as heating rate and atmosphere.

Pathways of Thermal Decomposition Relevant to Deposition Processes

The thermal decomposition of Bis(pentane-2,4-dionato-O,O')barium is a critical step in the formation of barium-containing thin films, such as barium titanate (BaTiO₃). wikipedia.org The decomposition pathway involves the breaking of the metal-oxygen bonds and the fragmentation of the acetylacetonate (B107027) ligands. The gaseous byproducts of this decomposition can influence the purity and properties of the deposited film. The process is complex and can be influenced by the presence of reactive gases, such as oxygen or water vapor, which can aid in the removal of organic fragments and the formation of the desired oxide material. In the context of MOCVD, understanding these pathways is essential for controlling film stoichiometry and minimizing carbon contamination. wikipedia.org

Solution Reactivity and Coordination Dynamics

The behavior of Bis(pentane-2,4-dionato-O,O')barium in solution is governed by its interactions with solvent molecules and its susceptibility to ligand exchange reactions.

Interaction with Solvent Systems and Ligand Exchange

Bis(pentane-2,4-dionato-O,O')barium is generally insoluble in water. chemicalbook.comchemicalbook.com In organic solvents, its reactivity and stability can vary significantly. The coordination sphere of the barium ion is not always saturated by the two acetylacetonate ligands, and solvent molecules can often coordinate to the metal center. This interaction with the solvent can influence the complex's solubility and its subsequent reactivity.

Ligand exchange, the substitution of one ligand for another in a coordination complex, is a fundamental reaction in coordination chemistry. savemyexams.com In solutions containing other potential ligands, Bis(pentane-2,4-dionato-O,O')barium can undergo ligand exchange. The kinetics and equilibrium of these exchange reactions are dependent on the nature of the solvent and the incoming ligand. For instance, studies on similar acetylacetonate complexes have shown that ligand exchange rates can be influenced by the solvent's coordinating ability. rsc.org

Stability in Non-Aqueous Media

The stability of Bis(pentane-2,4-dionato-O,O')barium in non-aqueous media is a crucial factor for its use as a precursor in solution-based deposition techniques. While it is reported to be insoluble in water, its stability in various organic solvents can differ. chemicalbook.comchemicalbook.com The complex is generally considered to be a white to off-white powder. chemicalbook.comchemicalbook.com For MOCVD applications, precursors are often dissolved in non-aqueous solvents, and the stability of these solutions over time is important for reproducible deposition results. The tendency of barium β-diketonate complexes to form oligomers in solution can affect their volatility and decomposition behavior. The use of coordinating solvents or the addition of neutral donor ligands can help to stabilize monomeric species in solution.

Photochemical Reactivity Studies

Information regarding the specific photochemical reactivity of Bis(pentane-2,4-dionato-O,O')barium is not extensively detailed in the provided search results. However, the study of the photochemical properties of metal acetylacetonate complexes is an active area of research. In some transition metal acetylacetonates (B15086760), photo-induced ligand-to-metal charge transfer can lead to redox reactions and decomposition of the complex. The acetylacetonate ligand itself can undergo photochemical transformations. Further research would be needed to fully elucidate the photochemical behavior of Bis(pentane-2,4-dionato-O,O')barium and its implications for material synthesis and stability.

Applications and Performance in Advanced Materials Technologies

Precursors for Chemical Vapor Deposition (CVD)

In the realm of CVD, a process that deposits solid thin films from a gaseous state, the choice of precursor is paramount. kindle-tech.comkindle-tech.com Bis(pentane-2,4-dionato-O,O')barium and its derivatives are frequently employed for depositing barium-containing layers, which are integral to many electronic and superconductor applications. nih.govresearchgate.net

A primary challenge in using barium precursors for CVD is achieving adequate volatility and thermal stability. nih.govacs.org Barium β-diketonates, including bis(pentane-2,4-dionato-O,O')barium, have a tendency to form oligomeric or polymeric structures due to the large atomic radius and high coordination number of the barium ion. nih.govresearchgate.net This oligomerization reduces volatility, which is a critical property for efficient transport of the precursor material to the substrate in the vapor phase. kindle-tech.com

To overcome this limitation, several strategies have been developed. One effective approach is the use of adducts with neutral ligands, such as polyethers (glymes), which can saturate the metal's coordination sphere, preventing the formation of less volatile oligomers. nih.govacs.org These adducts, like Ba(tmhd)₂-tetraglyme, are more volatile and exhibit improved thermal stability, making them more reliable for reproducible film deposition. researchgate.net Research has shown a direct correlation between the crystal structure of these barium compounds and their volatility, with depolymerization of oligomeric species leading to an increase in vapor pressure. researchgate.net The sublimation temperature and pressure are key parameters; for instance, certain heteroleptic barium complexes have been shown to sublime at 160 °C under reduced pressure (0.5 Torr), demonstrating their potential as effective CVD precursors. nih.gov

Bis(pentane-2,4-dionato-O,O')barium is a versatile precursor for the metal-organic chemical vapor deposition (MOCVD) of a variety of barium-containing thin films. These films are crucial for manufacturing materials with specific electronic and physical properties.

Applications include the deposition of:

Barium Oxide (BaO): A critical component in materials that exhibit high dielectric constants and proton conductivity. nih.govrsc.org

Barium Titanate (BaTiO₃): A ferroelectric ceramic used in capacitors and piezoelectric devices. Single-phase BaTiO₃ thin films have been successfully deposited using barium β-diketonate precursors. aip.org

Barium Cerate (BaCeO₃): Used in applications like solid oxide fuel cells. The deposition process is highly sensitive to parameters like substrate temperature and deposition rate. mdpi.comktu.edu

High-Temperature Superconductors: Barium is a key element in high-temperature superconductors like Yttrium Barium Copper Oxide (YBCO). journaldephysique.orgjournaldephysique.org

The MOCVD technique allows for the in-situ deposition of these complex materials, often resulting in single-phase, crystalline films with desired properties. aip.org

The synthesis of high-temperature superconducting thin films, particularly Yttrium Barium Copper Oxide (YBa₂Cu₃O₇-δ, or YBCO), is one of the most significant applications for barium β-diketonate precursors. journaldephysique.org In the MOCVD process for YBCO, precursors for each metal component—yttrium, barium, and copper—are required. Bis(pentane-2,4-dionato-O,O')barium or its more volatile derivatives like Ba(thd)₂ are used as the barium source, in conjunction with corresponding β-diketonate precursors for yttrium (e.g., Y(thd)₃) and copper (e.g., Cu(thd)₂). journaldephysique.orgresearchgate.net

The successful deposition of high-quality, c-axis-oriented YBCO films with high critical temperatures (Tc > 90 K) and critical current densities (Jc > 10⁶ Acm⁻² at 77K) has been reported using these precursors. journaldephysique.org Achieving the correct stoichiometry in the final film is critical and depends on precise control over the transport and decomposition of each precursor. journaldephysique.orgjournaldephysique.org While some processes use barium fluoride (B91410) as the barium source, β-diketonate precursors offer an alternative route for creating the complex crystalline structure of YBCO. google.com

The quality, morphology, and physical properties of thin films deposited via CVD are highly dependent on a range of process parameters. kindle-tech.com The interplay of these factors determines the final characteristics of the material. researchgate.net

Key process parameters and their effects include:

Substrate Temperature: This is one of the most critical parameters, influencing the reaction rates, surface mobility of atoms, and crystallinity of the film. kindle-tech.com For barium cerate films, higher substrate temperatures provide the necessary energy for the crystallization of single-phase material and the formation of dense films. mdpi.com In the deposition of BaTiO₃, substrate temperatures in the range of 550–800 °C have been investigated to control film characteristics. aip.org

Deposition Rate: The rate at which the film grows affects its phase composition and morphology. mdpi.com

Chamber Pressure: The pressure inside the reaction chamber influences the mean free path of gas molecules and can affect film uniformity and purity. kindle-tech.com Increasing the working gas pressure has been shown to reduce residual compressive stress in some films. dtu.dk

Reactant Concentration and Gas Flow: The concentration of the precursor in the carrier gas and the flow rate directly impact the deposition rate and film uniformity. kindle-tech.comkindle-tech.com

The relationship between these parameters can be complex, as described by structure zone models which correlate the ratio of substrate temperature to the film material's melting point (Ts/Tm) with the resulting film microstructure. mdpi.comktu.edu

| Parameter | Influence on Film Properties | Example from Research |

|---|---|---|

| Substrate Temperature | Affects reaction kinetics, crystallinity, and film density. kindle-tech.com Higher temperatures generally increase reaction rates and can promote the formation of crystalline phases. mdpi.com | For BaCeO₃ films, high substrate temperature (e.g., 600 °C) leads to a crystalline cubic structure. mdpi.com For BaTiO₃, temperatures of 550-800 °C are used to control film properties. aip.org |

| Chamber Pressure | Impacts gas molecule transport, film uniformity, and residual stress. kindle-tech.comdtu.dk Higher pressure can lead to different film growth modes and reduced stress. dtu.dk | Increasing working gas pressure during iridium film deposition reduced compressive stress by approximately half. dtu.dk |

| Deposition Rate | Influences phase composition and surface morphology. mdpi.com | Along with substrate temperature, this is a main factor influencing the phase and morphology of barium cerate films. mdpi.com |

| Precursor Volatility | Determines the efficiency of reactant transport to the substrate. kindle-tech.com Low volatility can lead to non-uniform deposition. | Adducts like Ba(tmhd)₂-tetraglyme are used to increase volatility for reliable deposition of YBCO films. researchgate.net |

Nanomaterials Synthesis and Functionalization

The application of metal-organic precursors extends to the synthesis of nanoscale materials, where they can act as catalysts or building blocks for nanostructures.

Catalytic Chemical Vapor Deposition (CCVD) is a primary method for synthesizing carbon nanotubes (CNTs) and other carbon nanostructures. nih.govresearchgate.net The process involves the thermal decomposition of a hydrocarbon gas (the carbon source) in the presence of metal catalyst nanoparticles. youtube.comyoutube.com These catalyst particles, typically from transition metals like iron, nickel, or cobalt, serve as nucleation sites for the growth of nanotubes. researchgate.netyoutube.com

In this process, a metal-organic compound can be used as the source for the catalyst particles. The compound is vaporized and decomposes at high temperatures (e.g., 500-1000 °C) to form the metallic nanoparticles on a substrate. youtube.comyoutube.com The hydrocarbon source then decomposes on the surface of these particles, and carbon atoms diffuse through or around the particle to form the cylindrical lattice of a carbon nanotube. youtube.com The diameter of the resulting nanotubes is dependent on the size of the catalyst particle. youtube.com

While organometallic compounds are used in this manner, the available research literature does not prominently feature Bis(pentane-2,4-dionato-O,O')barium for this specific application. The field is dominated by catalysts known for their high carbon solubility and diffusivity, which are properties characteristic of the aforementioned transition metals. researchgate.net

Application in the Preparation of Radioluminescent Nanophosphors for Research Probes

Bis(pentane-2,4-dionato-O,O')barium serves as a critical precursor in the synthesis of barium-based radioluminescent nanophosphors. These nanomaterials are engineered to emit light when excited by ionizing radiation, a property that makes them highly valuable as probes in biomedical research and imaging.

One of the key applications lies in the preparation of europium-doped barium fluoride (BaF₂:Eu) nanophosphors. In a typical synthesis process, Bis(pentane-2,4-dionato-O,O')barium, also known as barium acetylacetonate (B107027), is used as the barium source. The synthesis often involves a sol-gel or thermal decomposition method where the metal acetylacetonate complex is decomposed under controlled conditions to form the desired nanoparticles.

For instance, in the preparation of BaGdF₅ nanophosphors doped with europium (Eu³⁺), a microwave-assisted route can be employed. mdpi.com While this specific study does not explicitly name Bis(pentane-2,4-dionato-O,O')barium, metal acetylacetonates (B15086760) are common precursors in such syntheses due to their solubility in organic solvents and their ability to decompose cleanly, yielding high-purity materials. The resulting nanophosphors, with an average size of around 12 nm, exhibit radioluminescence and are being explored for applications in X-ray photodynamic therapy. mdpi.com

The performance of these nanophosphors is heavily dependent on their size, crystal structure, and the concentration of the dopant (europium). Research has shown that the luminescence properties of Eu-doped BaF₂ nanoparticles can be tuned by controlling the synthesis parameters.

Table 1: Synthesis Methods for Barium-Based Nanophosphors

| Synthesis Method | Precursors | Resulting Nanomaterial | Key Findings |

| Microwave-assisted | Barium, Gadolinium, and Europium sources | BaGdF₅:Eu³⁺ nanophosphors (~12 nm) | Suitable for X-ray photodynamic therapy applications. mdpi.com |

| Sol-gel colloidal synthesis | Barium and Europium sources | Pure and Eu-doped BaF₂ nanoparticles (~13.6 nm) | Showed characteristic Eu³⁺ emission. researchgate.net |

| Reverse Microemulsion | Barium chloride, Europium source | Europium-doped barium fluoride cubic nanocolumns | Products are single-phase under specific dopant concentrations. researchgate.net |

| Auto-combustion | Barium, Magnesium, Aluminum, and Europium salts | BaMgAl₁₀O₁₇:Eu²⁺ nanophosphors (~55 nm) | Exhibits blue light emission under UV excitation. stmjournals.in |

The ability to generate light upon X-ray or other high-energy excitation allows these nanophosphors to act as deep-tissue imaging probes, overcoming the penetration limits of traditional fluorescence imaging. This opens up new avenues for non-invasive diagnostics and monitoring of biological processes at the molecular level.

Catalysis and Organic Synthetic Methodologies

Beyond its role in materials science, the chemical reactivity of Bis(pentane-2,4-dionato-O,O')barium positions it as a potential player in the field of catalysis.

Function as Catalysts or Pre-catalysts in Organic Transformations

Metal acetylacetonate complexes, in general, are known to exhibit catalytic activity in a variety of organic reactions. They can function either as true catalysts, participating directly in the catalytic cycle, or as pre-catalysts that are converted into the active catalytic species under reaction conditions. The catalytic potential of Bis(pentane-2,4-dionato-O,O')barium stems from the Lewis acidic nature of the barium center and its ability to coordinate with organic substrates.

While specific, detailed studies on the catalytic applications of Bis(pentane-2,4-dionato-O,O')barium are not extensively reported in mainstream literature, the broader class of barium compounds has demonstrated catalytic efficacy.

Role in Specific Catalytic Reactions (e.g., Hydrogenation, Biodiesel Synthesis)

Hydrogenation:

Research into the catalytic activity of barium compounds has shown promise in hydrogenation reactions. For example, metallic barium, activated through evaporation and co-condensation, has been identified as a highly active catalyst for the hydrogenation of a wide range of substrates, including alkenes, arenes, and imines. nih.govd-nb.info The proposed mechanism involves either a classical metal hydride cycle or a barium metal cycle, depending on the substrate. d-nb.info While this research focuses on metallic barium, it highlights the inherent catalytic potential of the element. The use of Bis(pentane-2,4-dionato-O,O')barium as a pre-catalyst to generate catalytically active barium species in situ is a plausible, though not yet widely explored, avenue.

Biodiesel Synthesis:

The transesterification of triglycerides to produce biodiesel is another area where barium compounds have shown significant catalytic activity. Barium oxide (BaO) and barium hydroxide (B78521) (Ba(OH)₂) have been effectively used as heterogeneous base catalysts for this reaction. researchgate.netmdpi.com For instance, barium oxide has been successfully employed in the production of biodiesel from beef tallow, demonstrating high conversion yields. researchgate.net Similarly, barium hydroxide has shown exceptional performance among various heterogeneous catalysts for biodiesel production from waste cooking oil, achieving a 92 wt.% yield. mdpi.com

Although direct evidence for the use of Bis(pentane-2,4-dionato-O,O')barium in these specific applications is scarce in the reviewed literature, the established catalytic activity of other barium compounds suggests a potential for this metal-organic complex to act as a homogeneous catalyst or a precursor for heterogeneous barium-based catalysts in biodiesel production. The organic ligands in Bis(pentane-2,4-dionato-O,O')barium could offer advantages in terms of solubility and controlled decomposition to form highly dispersed and active catalytic sites.

Table 2: Catalytic Applications of Barium Compounds

| Barium Compound | Catalytic Reaction | Substrate | Key Findings |

| Metallic Barium | Hydrogenation | Alkenes, Arenes, Imines | Highly active and versatile catalyst. nih.govd-nb.info |

| Barium Oxide (BaO) | Transesterification | Beef Tallow | Achieved high biodiesel yield. researchgate.net |

| Barium Hydroxide (Ba(OH)₂) | Transesterification | Waste Cooking Oil | 92 wt.% biodiesel yield. mdpi.com |

Future Research Directions and Outlook in Bis Pentane 2,4 Dionato O,o Barium Chemistry

Rational Design of Next-Generation Barium Precursors with Tailored Properties

The development of next-generation barium precursors beyond the basic Ba(acac)₂ structure is a critical area of research. The goal is to rationally design molecules with tailored properties, such as enhanced volatility, improved thermal stability, and better-defined decomposition pathways, which are essential for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). nih.gov

A key strategy involves the synthesis of heteroleptic complexes. By replacing one of the pentanedionato ligands with other functional groups, researchers can fine-tune the precursor's physical and chemical characteristics. For instance, the introduction of ancillary ligands can disrupt the oligomerization that is common in homoligand barium diketonates, leading to monomeric or dimeric structures with increased volatility. iaea.orgjournaldephysique.org Research has shown that creating mixed ligand complexes can lead to deoligomerization, which is accompanied by a decrease in the sublimation temperature and improved storage stability. journaldephysique.org

Future work will likely focus on:

Fluorinated β-diketonates: Introducing fluorine atoms into the ligand framework can significantly increase volatility. However, this can sometimes lead to the incorporation of fluorine into the final film, which may be undesirable for certain applications.

Adducts with neutral ligands: The addition of Lewis bases, such as glymes or polyamines, can saturate the coordination sphere of the barium ion, breaking down polymeric structures and yielding more volatile monomeric or dimeric adducts. nih.govresearchgate.net

Bulky ligands: Employing sterically demanding ligands can prevent the formation of involatile oligomers.

The systematic exploration of these modifications, guided by a deep understanding of structure-property relationships, will be paramount in creating superior barium precursors for the precise deposition of high-quality thin films.

Integration of Advanced Characterization Techniques for In-situ Studies

Understanding the behavior of Bis(pentane-2,4-dionato-O,O')barium and its derivatives during deposition processes is crucial for optimizing film growth and properties. The integration of advanced, in-situ characterization techniques allows for real-time monitoring of the chemical and physical transformations of the precursor from the gas phase to the solid film.

Techniques that are expected to play a more significant role include:

In-situ X-ray Photoelectron Spectroscopy (XPS): This technique can provide real-time information on the elemental composition and chemical states at the surface of the growing film, offering insights into decomposition mechanisms and the formation of intermediate species. researchgate.netresearchgate.net Studies have successfully used in-situ XPS to monitor the interfacial reactions during the deposition of barium-containing layers. researchgate.net

In-situ X-ray Diffraction (XRD): For crystalline film growth, in-situ XRD can track the evolution of the crystallographic phase and orientation as the film is being deposited. gatech.edu This is particularly important for fabricating epitaxial thin films with specific functionalities.

In-situ Transmission Electron Microscopy (TEM): In-situ TEM allows for the direct visualization of microstructural changes, such as grain growth and defect formation, during the deposition process under various conditions. numberanalytics.com

By combining the data from these in-situ techniques, researchers can build a comprehensive picture of the MOCVD or ALD process, enabling a more rational approach to process optimization and the development of precursors with improved performance.

Exploration of Novel Applications in Emerging Technologies

While Bis(pentane-2,4-dionato-O,O')barium has traditionally been used as a precursor for high-temperature superconducting films, the unique properties of barium-containing materials open up a wide range of possibilities in other emerging technologies. iaea.orgjournaldephysique.org The ability to deposit high-quality barium-based thin films using tailored precursors is a key enabler for these applications.

Future research will likely explore the use of Ba(acac)₂ and its derivatives for the fabrication of:

High-k Dielectrics: Barium-containing oxides, such as barium titanate (BaTiO₃) and barium strontium titanate (BST), exhibit high dielectric constants, making them suitable for applications in next-generation capacitors and memory devices. nih.govrsc.org

Ferroelectric and Piezoelectric Devices: The ferroelectric and piezoelectric properties of materials like BaTiO₃ are being harnessed for use in sensors, actuators, and non-volatile memory.

Solid Oxide Fuel Cells (SOFCs): Yttrium-doped barium zirconate (BZY) is a promising proton-conducting electrolyte for intermediate-temperature SOFCs. nih.govmdpi.com The development of suitable barium precursors is essential for depositing thin, dense electrolyte layers that are critical for high-performance fuel cells. mdpi.com

The successful integration of barium-based thin films into these technologies will depend on the ability to precisely control the film's stoichiometry, crystallinity, and microstructure, all of which are directly influenced by the properties of the chemical precursor.

Predictive Modeling and Machine Learning in Precursor Design and Materials Growth

The traditional trial-and-error approach to precursor design and process optimization is time-consuming and resource-intensive. Predictive modeling and machine learning are emerging as powerful tools to accelerate this process. By leveraging large datasets from experimental and computational studies, machine learning algorithms can identify complex relationships between precursor structure, processing conditions, and final material properties. nih.gov

In the context of Bis(pentane-2,4-dionato-O,O')barium chemistry, future research in this area could involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the properties of new precursor candidates, such as their volatility and thermal stability, before they are synthesized in the lab. youtube.com

Machine Learning Models for Property Prediction: By training models on existing data, it is possible to predict the properties of new precursors based on their molecular descriptors. nih.gov This can help to rapidly screen large numbers of potential candidates and prioritize the most promising ones for experimental investigation.

Process Optimization using Bayesian Optimization: This machine learning technique can be used to efficiently explore the vast parameter space of a deposition process (e.g., temperature, pressure, gas flow rates) to identify the optimal conditions for achieving desired film properties. youtube.com

The integration of these computational approaches will undoubtedly lead to a more efficient and rational design of both the chemical precursors and the processes for growing advanced materials, accelerating the pace of innovation in the field.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Bis(pentane-2,4-dionato-O,O')barium, and what spectroscopic techniques validate its purity?

- Methodology : The compound is typically synthesized by refluxing barium salts (e.g., BaCO₃ or Ba(OH)₂) with pentane-2,4-dione (acetylacetone) in a molar ratio of 1:2 under anhydrous conditions. Post-synthesis, purity is confirmed via FTIR (to identify the ν(C=O) and ν(C-O) stretches at ~1600 cm⁻¹ and ~1250 cm⁻¹, respectively) and NMR spectroscopy (¹H NMR for acetylacetonate ligand proton environments). Thermal gravimetric analysis (TGA) can further assess decomposition profiles .

Q. What safety precautions are critical when handling Bis(pentane-2,4-dionato-O,O')barium in laboratories?

- Methodology : Use fume hoods to avoid inhalation of fine particulates, and wear nitrile gloves and lab coats to prevent dermal exposure. Storage should be in airtight containers away from oxidizing agents. Waste disposal must comply with hazardous chemical protocols, as barium compounds are toxic and regulated under REACH (e.g., dibutyltin analogs are classified as SVHCs for reproductive toxicity) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, low-resolution data) in Bis(pentane-2,4-dionato-O,O')barium be resolved?

- Methodology : For twinned crystals, use the HKLF5 format in SHELXL to refine twin laws, and apply the BASF parameter to scale twin fractions. For low-resolution data (<1.0 Å), employ restraints on bond lengths and angles using the DFIX and DANG commands. Validate refinement with R-factor convergence (<5%) and the GooF (Goodness-of-Fit) metric .

Q. What computational approaches are suitable for modeling the electronic structure and coordination geometry of Bis(pentane-2,4-dionato-O,O')barium?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets can model the ligand-field splitting and charge distribution. Software like ORCA or Gaussian optimizes geometry by comparing calculated bond lengths (e.g., Ba–O distances ~2.6–2.8 Å) to experimental X-ray data .

Q. How does the coordination environment of Bis(pentane-2,4-dionato-O,O')barium compare to other alkaline earth acetylacetonates (e.g., Mg²⁺, Sr²⁺)?

- Methodology : X-ray diffraction reveals that barium’s larger ionic radius (1.35 Å) results in higher coordination numbers (e.g., 8–10) compared to Mg²⁺ (6-coordinate). Pair distribution function (PDF) analysis of EXAFS data can further distinguish dynamic structural distortions in solution versus solid-state .

Q. What are the environmental degradation pathways of Bis(pentane-2,4-dionato-O,O')barium, and how can its stability be assessed?

- Methodology : Hydrolysis studies under varying pH (2–12) and UV-Vis monitoring of ligand dissociation (e.g., acetylacetonate release) quantify stability. Accelerated aging tests (40–80°C) combined with ICP-MS detect barium leaching. Regulatory assessments should align with ECHA guidelines for SVHC analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.